

# Application Notes and Protocols for Assessing Vascular Reactivity with 20-SOLA

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## Compound of Interest

Compound Name: 20-SOLA

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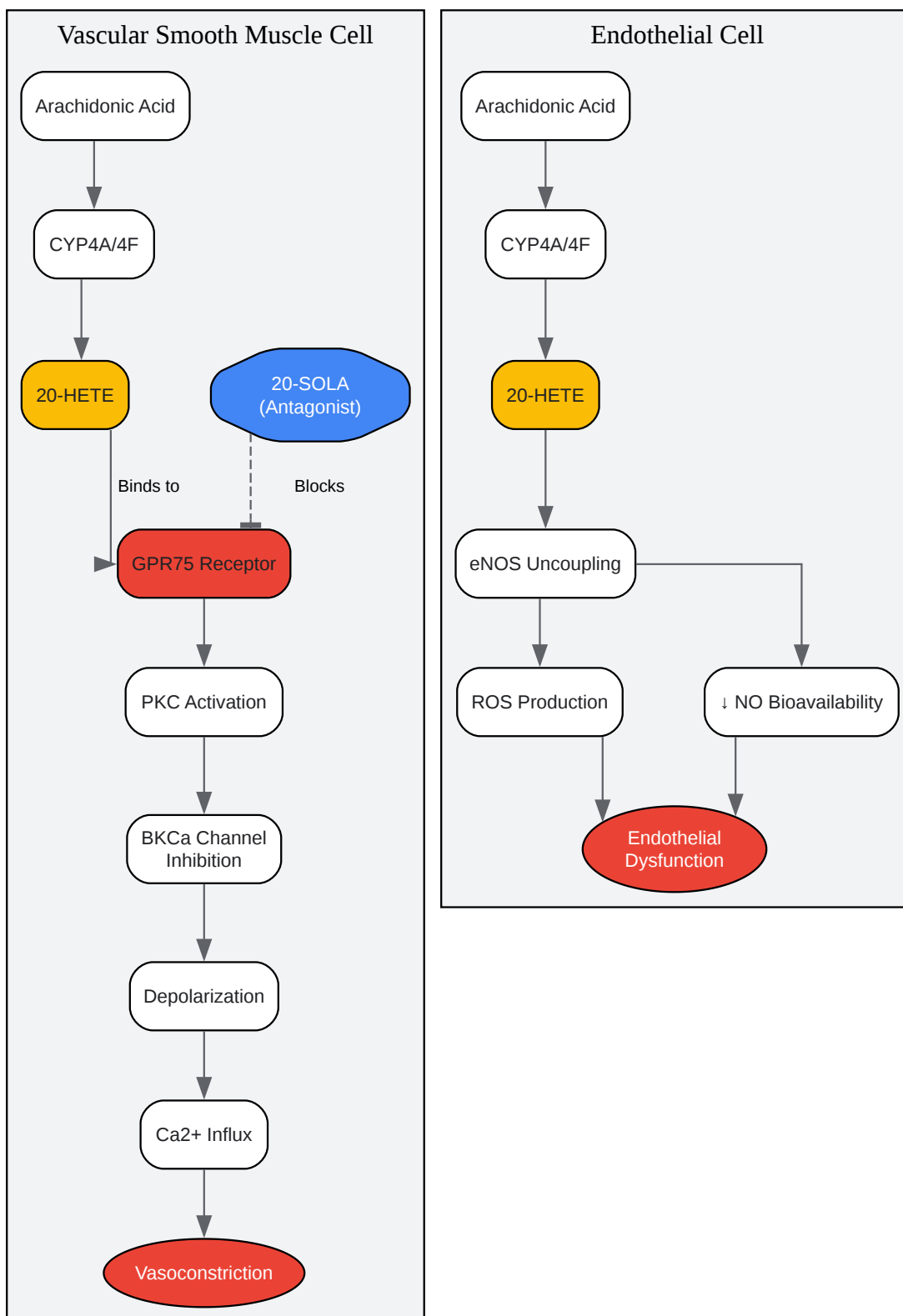
## Introduction

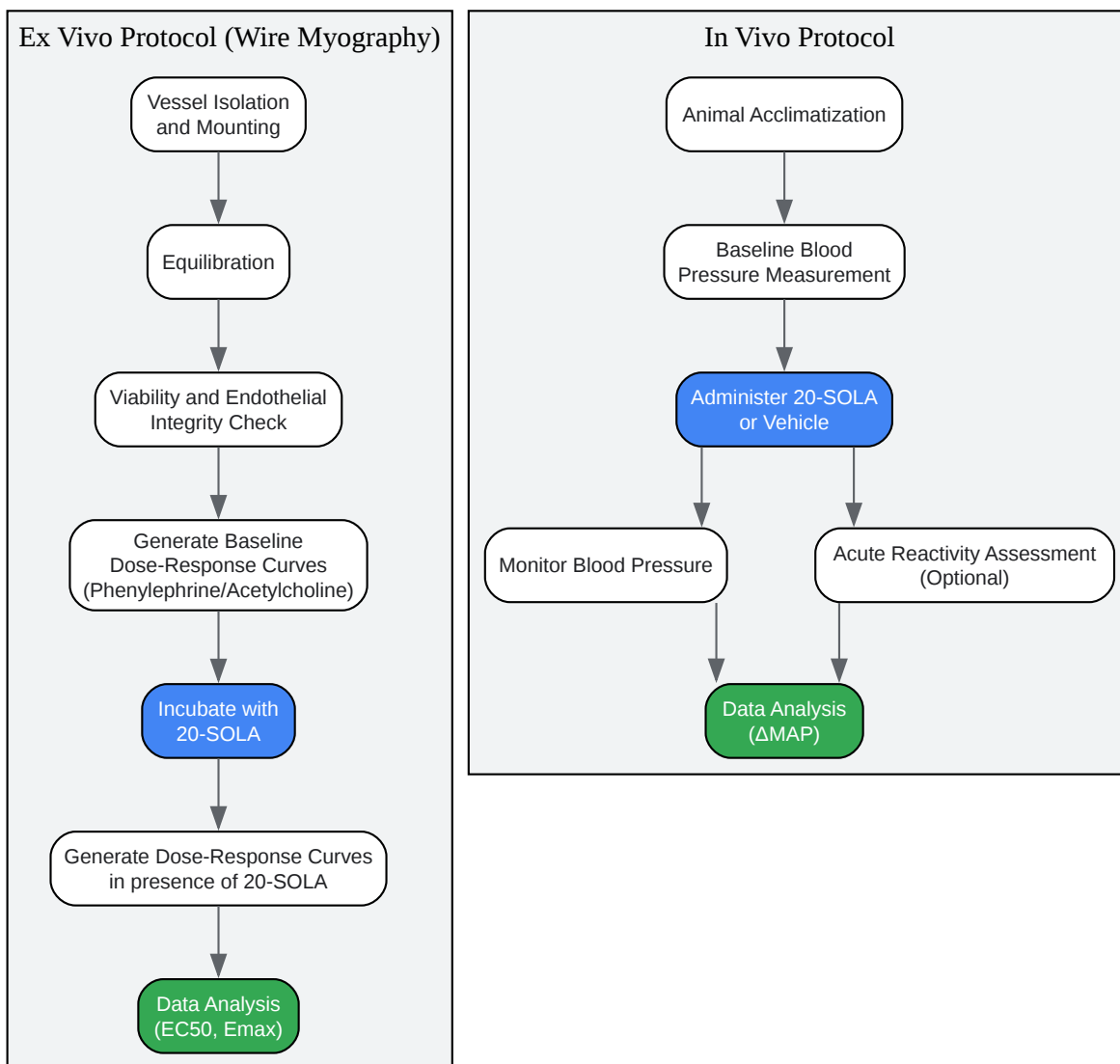
20-Hydroxyeicosatetraenoic acid (20-HETE) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) 4A and 4F enzymes.[1] It is a potent vasoconstrictor and plays a crucial role in the regulation of vascular tone and the pathophysiology of various cardiovascular diseases, including hypertension and diabetes.[2][3] 20-HETE exerts its effects by depolarizing vascular smooth muscle cells (VSMCs) through the inhibition of calcium-activated potassium channels (BKCa).[1] In endothelial cells, elevated levels of 20-HETE are associated with endothelial dysfunction, characterized by reduced nitric oxide (NO) bioavailability and increased oxidative stress.[2]

**20-SOLA** is a water-soluble antagonist of the 20-HETE receptor, GPR75. By blocking the actions of 20-HETE, **20-SOLA** presents a valuable pharmacological tool for investigating the role of the 20-HETE pathway in vascular reactivity and for exploring its therapeutic potential in cardiovascular diseases.[4] Inhibition of 20-HETE signaling has been shown to restore endothelial function and attenuate vasoconstriction in various pathological models.[4]

These application notes provide detailed protocols for assessing the effects of **20-SOLA** on vascular reactivity using both ex vivo and in vivo methodologies.

## Signaling Pathway of 20-HETE and Antagonism by 20-SOLA





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